2-Methyl-1-nitroso-2,3-dihydro-1H-indole 2-Methyl-1-nitroso-2,3-dihydro-1H-indole Indapamide impurity.
Brand Name: Vulcanchem
CAS No.: 85440-79-5
VCID: VC21334746
InChI: InChI=1S/C9H10N2O/c1-7-6-8-4-2-3-5-9(8)11(7)10-12/h2-5,7H,6H2,1H3
SMILES: CC1CC2=CC=CC=C2N1N=O
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol

2-Methyl-1-nitroso-2,3-dihydro-1H-indole

CAS No.: 85440-79-5

VCID: VC21334746

Molecular Formula: C9H10N2O

Molecular Weight: 162.19 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-Methyl-1-nitroso-2,3-dihydro-1H-indole - 85440-79-5

Description

2-Methyl-1-nitroso-2,3-dihydro-1H-indole, with the molecular formula C9H10N2O and a molecular weight of 162.19 g/mol, is a nitroso compound that has garnered attention in various fields of research. This compound is also known as 2,3-Dihydro-2-methyl-1-nitroso-1H-indole and is identified by the CAS number 85440-79-5. Its unique chemical structure, particularly the presence of the nitroso group (-N=O), contributes to its reactivity and biological interactions.

Synthesis Methods

2-Methyl-1-nitroso-2,3-dihydro-1H-indole can be synthesized through the nitrosation of 2-methylindoline. This process typically involves the use of nitrosating agents like sodium nitrite (NaNO2) in the presence of an acid such as hydrochloric acid (HCl) under controlled temperature conditions.

Types of Chemical Reactions

This compound undergoes several types of chemical reactions, including:

  • Oxidation: It can be oxidized to form corresponding nitroso derivatives using oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can convert it into amine derivatives using reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

  • Substitution: It participates in substitution reactions where the nitroso group is replaced by other functional groups, employing reagents like halogens and nucleophiles.

Applications in Research and Industry

ApplicationDescription
Reference StandardUsed in analytical chemistry for calibration and validation of methods.
Organic SynthesisActs as a versatile reagent in electrophilic aromatic substitution and free radical reactions.
Biological StudiesInvestigated for interactions with proteins and nucleic acids, particularly focusing on nitroso compounds' effects.
Therapeutic ResearchExplored for potential therapeutic uses in drug development.

Biological Activity and Potential Therapeutic Applications

2-Methyl-1-nitroso-2,3-dihydro-1H-indole exhibits biological activity primarily through its interaction with nucleophilic sites on proteins and nucleic acids. This interaction can lead to modifications affecting cellular functions such as apoptosis and cell proliferation. The compound is also studied for its antimicrobial properties, showing potential as an antimicrobial agent against certain bacteria and fungi.

Use as an Impurity in Pharmaceutical Analysis

In pharmaceutical analysis, 2-Methyl-1-nitroso-2,3-dihydro-1H-indole is recognized as an impurity, specifically in the analysis of indapamide, a diuretic drug. It is referred to as "Impurity A" or "Indapamide Related Compound D" in such contexts. High-quality reference standards of this compound are used to ensure the purity and efficacy of pharmaceutical products.

Availability and Production

This compound is produced in small quantities primarily for laboratory and research purposes. It is available from various chemical suppliers, often as a neat substance, and is used in compliance with international standards for reference materials, such as ISO 17025.

Safety and Handling Considerations

Given its chemical nature, handling 2-Methyl-1-nitroso-2,3-dihydro-1H-indole requires adherence to safety protocols to minimize exposure risks. It is classified as a controlled product, and its use is restricted to in-vitro studies, with strict prohibitions against introduction into living organisms.

CAS No. 85440-79-5
Product Name 2-Methyl-1-nitroso-2,3-dihydro-1H-indole
Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
IUPAC Name 2-methyl-1-nitroso-2,3-dihydroindole
Standard InChI InChI=1S/C9H10N2O/c1-7-6-8-4-2-3-5-9(8)11(7)10-12/h2-5,7H,6H2,1H3
Standard InChIKey KBCZSFIDYXEMTH-UHFFFAOYSA-N
SMILES CC1CC2=CC=CC=C2N1N=O
Canonical SMILES CC1CC2=CC=CC=C2N1N=O
Appearance Light Brown Solid
Melting Point 50-54°C
Purity > 95%
Quantity Milligrams-Grams
Synonyms rac 1-Nitroso-2-methylindoline; 2,3-Dihydro-2-methyl-1-nitroso-1H-indole; (+/-)-2,3-Dihydro-2-methyl-1-nitroso-1H- indole;
PubChem Compound 12598926
Last Modified Aug 15 2023

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